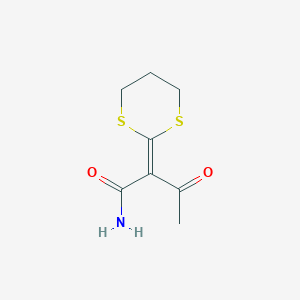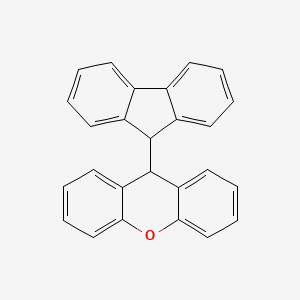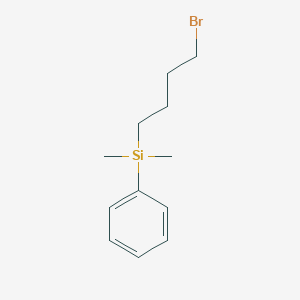
(4-Bromobutyl)(dimethyl)phenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromobutyl)(dimethyl)phenylsilane is an organosilicon compound with the molecular formula C12H19BrSi It is a derivative of phenylsilane, where the phenyl group is substituted with a 4-bromobutyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromobutyl)(dimethyl)phenylsilane typically involves the reaction of phenylsilane with 4-bromobutyl chloride in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, where the silicon atom in phenylsilane acts as a nucleophile, attacking the carbon atom in 4-bromobutyl chloride, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of more efficient catalysts, higher reaction temperatures, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Bromobutyl)(dimethyl)phenylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) are used under mild conditions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted phenylsilane derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromobutyl)(dimethyl)phenylsilane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound is used in the development of silicon-based materials with unique properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active molecules.
Catalysis: It is used as a precursor for the preparation of catalysts in various chemical reactions.
Mechanism of Action
The mechanism of action of (4-Bromobutyl)(dimethyl)phenylsilane involves its ability to participate in nucleophilic substitution reactions. The silicon atom in the compound acts as a nucleophile, attacking electrophilic centers in other molecules. This property makes it a valuable reagent in organic synthesis, where it can be used to introduce silicon-containing groups into target molecules.
Comparison with Similar Compounds
Similar Compounds
Phenylsilane: A simpler analog with a phenyl group attached to a silicon atom.
(4-Chlorobutyl)(dimethyl)phenylsilane: Similar structure but with a chlorine atom instead of bromine.
(4-Methylbutyl)(dimethyl)phenylsilane: Similar structure but with a methyl group instead of bromine.
Uniqueness
(4-Bromobutyl)(dimethyl)phenylsilane is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its analogs. This increased reactivity allows for a broader range of chemical transformations, making it a versatile reagent in organic synthesis.
Properties
CAS No. |
52000-66-5 |
|---|---|
Molecular Formula |
C12H19BrSi |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
4-bromobutyl-dimethyl-phenylsilane |
InChI |
InChI=1S/C12H19BrSi/c1-14(2,11-7-6-10-13)12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11H2,1-2H3 |
InChI Key |
IMWSFXRRLCGOFF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCCBr)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


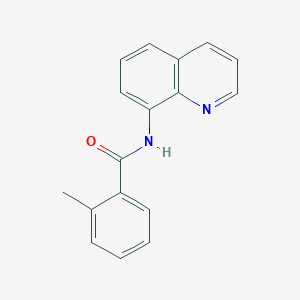
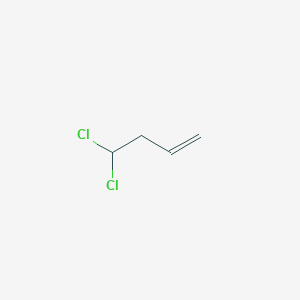
![3,7-Dimethoxy-4-phenyl-4H-furo[3,2-B]indole-2-carbonitrile](/img/structure/B14139209.png)
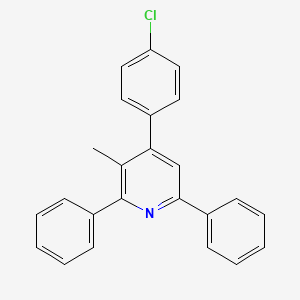

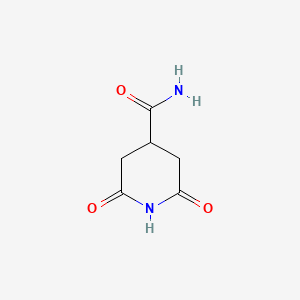


![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B14139241.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B14139246.png)
![Bicyclo[4.2.0]octa-1,5-diene-3,4-dione](/img/structure/B14139250.png)

